1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol
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Overview
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a tribromocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol typically involves multiple stepsThe final step involves the attachment of the tribromocarbazole moiety to the piperazine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dechlorinated product.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The chlorophenyl and tribromocarbazole groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler compound with similar structural features but lacking the tribromocarbazole moiety.
3-(1,3,6-Tribromocarbazol-9-yl)propan-2-ol: Another related compound that lacks the piperazine ring.
Uniqueness
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both the piperazine ring and the tribromocarbazole moiety allows for a wide range of potential interactions and applications .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(1,3,6-tribromocarbazol-9-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br3ClN3O/c26-16-1-6-24-21(11-16)22-12-17(27)13-23(28)25(22)32(24)15-20(33)14-30-7-9-31(10-8-30)19-4-2-18(29)3-5-19/h1-6,11-13,20,33H,7-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNILWPOILXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br)O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br3ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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